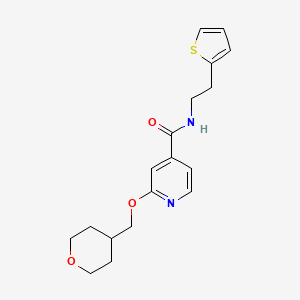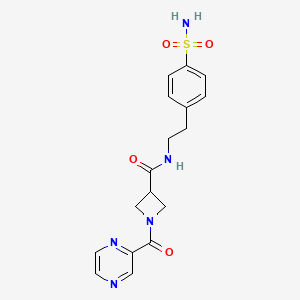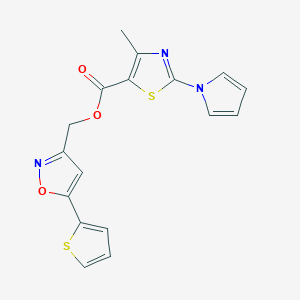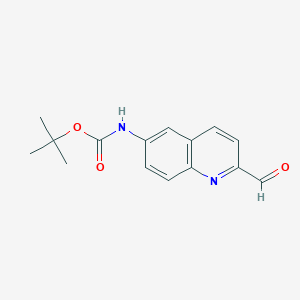![molecular formula C21H20N4O3 B2664250 benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 380548-39-0](/img/structure/B2664250.png)
benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a derivative of [1,2,4]Triazolo[1,5-a]pyrimidine . This heterocyclic scaffold is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These techniques provide information about the atomic and molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction mixture was left overnight at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as IR spectrum, 1 H NMR spectrum, 13 C NMR spectrum, and HRMS (ESI) .Applications De Recherche Scientifique
Synthesis and Biological Activity
Researchers have developed methods for synthesizing a range of triazolopyrimidine derivatives, including the mentioned compound, leveraging their biological activities. These compounds are synthesized through protocols such as the Biginelli protocol and are characterized using techniques like IR, NMR, and mass spectroscopy. Their antimicrobial and antioxidant activities have been evaluated, showcasing their potential in medicinal chemistry as agents against various pathogens and oxidative stress (Gilava, Patel, Ram, & Chauhan, 2020).
Structural Characterization
Further studies have focused on the structural characterization of these compounds, confirming their structures through elemental analysis and spectroscopic data. This foundational work supports their preliminary use in developing new pharmaceuticals, particularly as potential inhibitors of specific biological pathways or enzymes (Mohamed, 2021).
Antimicrobial and Antitumor Activities
Certain derivatives have been investigated for their antimicrobial and antitumor activities, demonstrating promising results against specific bacterial strains and tumor cell lines. This includes the exploration of their potential as Aurora-A kinase inhibitors, a target of interest for cancer therapy. These studies highlight the therapeutic potential of triazolopyrimidine derivatives in treating infections and cancer (Shaaban, Saleh, Mayhoub, & Farag, 2011).
Tuberculostatic Activity
The tuberculostatic activity of structural analogs has also been evaluated, with some compounds showing promise as antituberculous agents. This research indicates the potential application of these derivatives in treating tuberculosis, a major global health issue (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Cardiovascular Applications
Additionally, certain triazolopyrimidine derivatives have been identified as inhibitors of cAMP phosphodiesterase, suggesting their potential use as new cardiovascular agents. These compounds exhibit significant effects on cardiac output without increasing heart rate, offering a promising therapeutic avenue for cardiovascular diseases (Novinson, Springer, O'Brien, Scholten, Miller, & Robins, 1982).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
benzyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-14-18(20(26)28-12-15-7-4-3-5-8-15)19(25-21(24-14)22-13-23-25)16-9-6-10-17(11-16)27-2/h3-11,13,19H,12H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMELJCOROMBXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC)C(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)
![Ethyl 3-(4-methoxyphenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2664174.png)


![N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2664179.png)




![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2664187.png)
![2-fluoro-N-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2664188.png)
